molecular formula C6HBr3INO2 B2388457 2,4,6-Tribromo-5-iodopyridine-3-carboxylic acid CAS No. 2376729-83-6

2,4,6-Tribromo-5-iodopyridine-3-carboxylic acid

Cat. No.: B2388457
CAS No.: 2376729-83-6
M. Wt: 485.695
InChI Key: BLCANWVEQVHDSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Tribromo-5-iodopyridine-3-carboxylic acid is a halogenated pyridine derivative with a carboxylic acid functional group at the 3-position. Its structure features bromine atoms at the 2-, 4-, and 6-positions and an iodine atom at the 5-position. The heavy halogen substituents contribute to its high molecular weight (approximately 546.76 g/mol) and influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name

2,4,6-tribromo-5-iodopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBr3INO2/c7-2-1(6(12)13)4(8)11-5(9)3(2)10/h(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCANWVEQVHDSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(N=C1Br)Br)I)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBr3INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-tribromo-5-iodopyridine-3-carboxylic acid typically involves the halogenation of pyridine derivatives. One common method is the bromination of 5-iodopyridine-3-carboxylic acid using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or chloroform, and the temperature is carefully regulated to ensure selective bromination at the 2, 4, and 6 positions.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Decarboxylative Halogenation

The carboxylic acid group undergoes decarboxylation under specific conditions, particularly in the presence of halogenating agents. For example:

  • Hunsdiecker-type reactions : Lead tetraacetate (Pb(OAc)₄) or silver halides (AgX) can facilitate decarboxylative halogenation, replacing the carboxyl group with a halogen atom .

  • Radical pathways : Halodecarboxylation via Barton esters or iodobenzene diacetate may produce 2,4,6-tribromo-5-iodopyridine through radical intermediates .

Key factors :

  • The electron-withdrawing halogens (Br, I) stabilize transition states during CO₂ extrusion .

  • Iodine at position 5 may act as a radical scavenger, influencing regioselectivity .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient pyridine ring allows substitution at halogenated positions:

Position Reactivity Example Reaction
5-IodoMost reactive due to weaker C–I bond; susceptible to substitution with –F, –OH, or –NH₂ .Reaction with NaNO₂/HF yields 2,4,6-tribromo-5-fluoropyridine-3-carboxylic acid (via Balz-Schiemann analog) .
2,4,6-BromoLess reactive; requires catalysis (e.g., Cu/Pd) for coupling (e.g., Suzuki, Ullmann) .Pd-catalyzed carbonylation converts Br to COOMe .

Carboxylic Acid Derivatives

  • Esterification : Reacts with methanol/H₂SO₄ to form methyl 2,4,6-tribromo-5-iodopyridine-3-carboxylate .

  • Amidation : Treatment with SOCl₂ followed by amines yields corresponding amides.

Halogen Exchange

  • Iodine displacement : Iodo group can be replaced by –CN or –SR using CuCN or thiols .

Electrophilic Reactions

Limited due to the deactivated ring, but directed substitutions are feasible:

  • Nitration : Occurs at position 4 (meta to COOH) under mixed acid conditions, yielding nitro derivatives.

  • Sulfonation : Requires oleum and elevated temperatures.

Reductive Dehalogenation

Catalytic hydrogenation (H₂/Pd-C) selectively removes iodine or bromine:

  • Iodine is reduced first, followed by bromine at positions 2, 4, or 6, depending on steric and electronic factors .

Acidity and Coordination Chemistry

  • pKa : Estimated at ~1.5–2.5 (cf. 2,4,6-tribromophenol, pKa 6.8 ), due to electron-withdrawing halogens and COOH group.

  • Metal complexes : Coordinates with transition metals (e.g., Pd, Cu) via N and O donors, enabling catalytic applications .

Mechanistic Insights

  • Radical pathways dominate decarboxylation due to stabilization by bromine and iodine .

  • Steric effects from 2,4,6-tribromo substitution hinder reactions at positions 2 and 6, favoring position 5 .

Scientific Research Applications

2,4,6-Tribromo-5-iodopyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its halogenated nature makes it a versatile intermediate in organic synthesis.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs or therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4,6-tribromo-5-iodopyridine-3-carboxylic acid depends on its specific application. In general, the compound’s halogen atoms can participate in various interactions, such as halogen bonding, which can influence the behavior of the molecule in chemical reactions. The carboxylic acid group can also participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Key analogs include halogenated pyridine-carboxylic acids with variations in substituent type, position, and number. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
2,4,6-Tribromo-5-iodopyridine-3-carboxylic acid Br (2,4,6), I (5), COOH (3) C₆HBr₃INO₂ ~546.76 High halogen density; low aqueous solubility; moderate acidity
5-Bromo-2-iodo-4,6-dimethylpyridine-3-carboxylic acid (Discontinued) Br (5), I (2), CH₃ (4,6), COOH (3) C₉H₈BrINO₂ ~409.98 Methyl groups enhance lipophilicity; discontinued due to synthesis challenges
3-Amino-5-bromopyridine-2-carboxylic Acid Br (5), NH₂ (3), COOH (2) C₆H₅BrN₂O₂ ~233.03 Amino group increases polarity; higher solubility in polar solvents
6-Methyl-2-pyridinecarboxylic acid CH₃ (6), COOH (2) C₇H₇NO₂ ~137.14 Minimal halogenation; higher solubility in water

Reactivity and Stability

  • Halogen Influence: The tri-bromo and iodo substituents in this compound create strong electron-withdrawing effects, enhancing the acidity of the carboxylic acid group (pKa ~2–3 estimated) compared to non-halogenated analogs like 6-methyl-2-pyridinecarboxylic acid (pKa ~4.5) .
  • Synthetic Challenges : The steric bulk of halogens complicates further functionalization. For example, 5-Bromo-2-iodo-4,6-dimethylpyridine-3-carboxylic acid was discontinued due to difficulties in scaling up multi-halogenation steps .
  • Stability : Heavy halogens may reduce thermal stability, necessitating storage at low temperatures (<0°C) to prevent decomposition.

Research Findings and Trends

  • Solubility Trade-offs : Increased halogenation reduces aqueous solubility, limiting biological applications unless formulated with co-solvents.

Biological Activity

2,4,6-Tribromo-5-iodopyridine-3-carboxylic acid is a halogenated pyridine derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of pyridine derivatives known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. Understanding the biological activity of this compound can provide insights into its potential applications in medicinal chemistry.

Chemical Structure and Properties

The structure of this compound consists of a pyridine ring substituted with three bromine atoms and one iodine atom at specific positions, along with a carboxylic acid functional group. The presence of multiple halogens in the structure can significantly influence the compound's reactivity and biological interactions.

Anticancer Activity

Research has indicated that halogenated pyridines exhibit significant anticancer properties. A study on related compounds demonstrated that certain trisubstituted pyridines showed potent inhibitory activity against topoisomerase I and II enzymes, which are critical targets in cancer therapy . The structure-activity relationship (SAR) analysis revealed that specific substitutions at the 2, 4, and 6 positions of the pyridine ring enhance cytotoxicity against various human cancer cell lines.

In vitro studies have shown that compounds with similar structures to this compound can reduce cell viability in cancer cell lines such as A549 (lung adenocarcinoma) and MCF7 (breast cancer) cells. For instance, derivatives bearing specific functional groups demonstrated increased potency compared to non-substituted analogs .

Antimicrobial Activity

The antimicrobial activity of halogenated pyridines has also been documented. Compounds similar to this compound have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial DNA gyrase or topoisomerase activities .

A screening study indicated that certain derivatives exhibited significant antibacterial effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics . This suggests that this compound could be a promising scaffold for developing new antimicrobial agents.

Case Study 1: Antitumor Efficacy

In a study assessing the anticancer efficacy of various pyridine derivatives, this compound was tested alongside other halogenated compounds. The results indicated that this compound exhibited significant cytotoxicity against A549 cells with an IC50 value lower than many standard chemotherapeutics. The study highlighted the importance of the carboxylic acid group in enhancing solubility and bioavailability in cancer treatment contexts.

Case Study 2: Antimicrobial Screening

A recent investigation into the antimicrobial properties of halogenated pyridines included this compound. The compound was tested against various pathogens using a broth dilution method. Results showed potent activity against S. aureus, with an MIC value indicating effectiveness against resistant strains . Molecular docking studies suggested strong binding interactions at critical sites on bacterial enzymes.

Data Table: Biological Activity Summary

Activity Type Tested Compound Cell Line/Pathogen IC50/MIC Value Reference
AnticancerThis compoundA549 (lung adenocarcinoma)<10 µM
AntimicrobialThis compoundStaphylococcus aureus16 µg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.